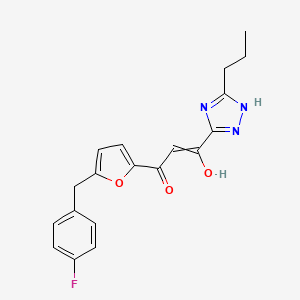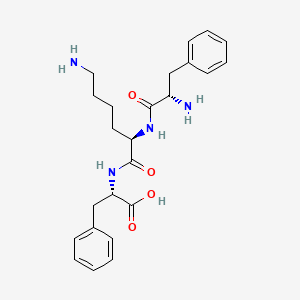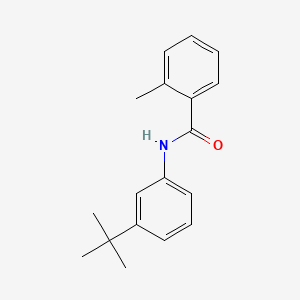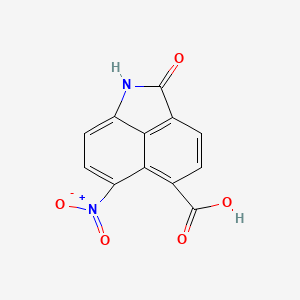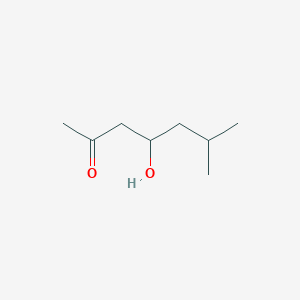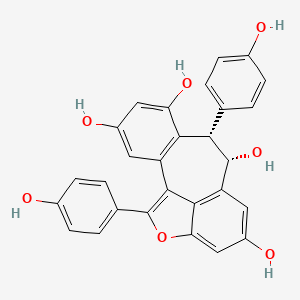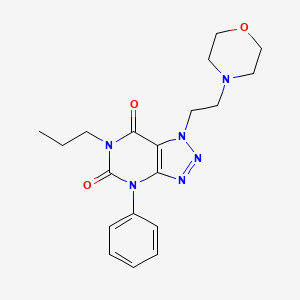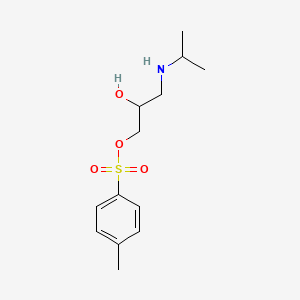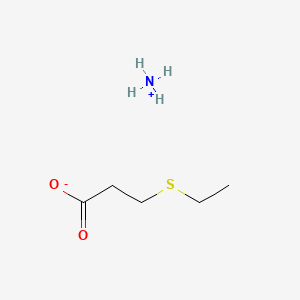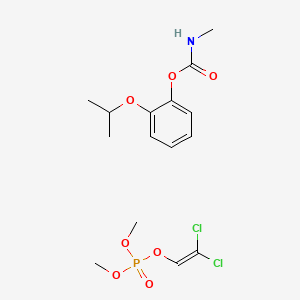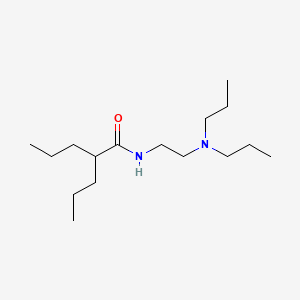
N-(2-(Dipropylamino)ethyl)-2-propylvaleramide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(Dipropylamino)ethyl)-2-propylvaleramide is a chemical compound known for its diverse applications in scientific research and industry. This compound is characterized by its unique structure, which includes a dipropylamino group attached to an ethyl chain, further connected to a propylvaleramide moiety. Its chemical properties make it a valuable subject of study in various fields, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(Dipropylamino)ethyl)-2-propylvaleramide typically involves the reaction of 2-propylvaleric acid with 2-(dipropylamino)ethylamine. The reaction is carried out under controlled conditions, often using a dehydrating agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often incorporating purification steps such as recrystallization or chromatography to remove any impurities. The use of advanced analytical techniques ensures the consistency and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-(Dipropylamino)ethyl)-2-propylvaleramide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the amide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dipropylamino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides or other electrophiles in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Various substituted amides or amines, depending on the nucleophile used.
Applications De Recherche Scientifique
N-(2-(Dipropylamino)ethyl)-2-propylvaleramide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and its interactions with biological macromolecules.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of N-(2-(Dipropylamino)ethyl)-2-propylvaleramide involves its interaction with specific molecular targets and pathways. The compound is known to modulate the activity of certain enzymes and receptors, leading to changes in cellular signaling and metabolic processes. For example, it may inhibit the activity of enzymes involved in inflammation, thereby exerting anti-inflammatory effects . Additionally, its neuroprotective properties are attributed to its ability to reduce oxidative stress and prevent neuronal damage.
Comparaison Avec Des Composés Similaires
N-(2-(Dipropylamino)ethyl)-2-propylvaleramide can be compared with other similar compounds, such as:
N-(2-(Diethylamino)ethyl)-2-propylvaleramide: Similar structure but with diethylamino instead of dipropylamino group.
N-(2-(Dipropylamino)ethyl)-2-methylvaleramide: Similar structure but with a methyl group instead of a propyl group on the valeramide moiety.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its dipropylamino group, in particular, contributes to its stability and reactivity, making it a valuable compound for various applications.
Conclusion
This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique structure and properties make it a subject of interest in fields ranging from chemistry to medicine. Understanding its preparation methods, chemical reactions, and mechanism of action can pave the way for new discoveries and innovations.
Propriétés
Numéro CAS |
102584-87-2 |
|---|---|
Formule moléculaire |
C16H34N2O |
Poids moléculaire |
270.45 g/mol |
Nom IUPAC |
N-[2-(dipropylamino)ethyl]-2-propylpentanamide |
InChI |
InChI=1S/C16H34N2O/c1-5-9-15(10-6-2)16(19)17-11-14-18(12-7-3)13-8-4/h15H,5-14H2,1-4H3,(H,17,19) |
Clé InChI |
JKXKSLIHZBKVNA-UHFFFAOYSA-N |
SMILES canonique |
CCCC(CCC)C(=O)NCCN(CCC)CCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



